N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a bicyclic benzothienopyrimidine core substituted with a 6-methyl group and a 4-ethoxyphenylamine moiety. Thienopyrimidines are structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors.
Properties
Molecular Formula |
C19H21N3OS |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H21N3OS/c1-3-23-14-7-5-13(6-8-14)22-18-17-15-10-12(2)4-9-16(15)24-19(17)21-11-20-18/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,21,22) |
InChI Key |
ZFXSUWRQXHQZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C4=C(CCC(C4)C)SC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-ethoxyaniline with a suitable aldehyde, followed by cyclization with a thiophene derivative. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Structural Modifications and Key Analogs
Thienopyrimidine derivatives differ in substituents on the aromatic ring, alkylation patterns, and heterocyclic extensions. Below is a comparative analysis of the target compound and its analogs:
Key Observations :
- The ethoxy group’s larger size may also influence steric interactions in biological targets .
- Methyl Positioning : The 6-methyl group in the target compound contrasts with 7-methyl analogs (e.g., 5a, 5c), which may alter ring conformation and binding affinity .
Key Findings :
- Anticancer Potential: The FGFR1 inhibitor (Compound 27) demonstrates high potency, suggesting that electron-withdrawing groups (e.g., trifluoromethyl) enhance kinase binding . The target compound’s 4-ethoxy group may offer a balance between solubility and target engagement.
- Antimicrobial Activity: Hydrazino-thienopyrimidines show broad-spectrum activity, though the target compound’s efficacy remains untested .
Physicochemical Properties
- Solubility : The 4-ethoxy group likely improves aqueous solubility compared to chloro or methylthio analogs, critical for bioavailability .
- Thermal Stability : Higher melting points in chlorophenyl derivatives (e.g., 5a: 170–172°C) suggest stronger crystal packing vs. methoxy (5c: 140–142°C) or ethoxy analogs .
Biological Activity
N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothieno-pyrimidines, characterized by a fused benzothiophene and pyrimidine structure. The molecular formula is , with a molecular weight of approximately 284.41 g/mol. Its structural features contribute to its biological activity.
Synthesis
The synthesis of N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine involves multi-step reactions typically starting from commercially available precursors. The synthetic route often includes cyclization and functional group modifications to achieve the desired compound.
Anticancer Activity
Research has indicated that compounds within the benzothieno-pyrimidine class exhibit significant anticancer properties. A study demonstrated that derivatives of this class can selectively target p21-deficient cancer cells, leading to cytotoxic effects through various mechanisms including apoptosis and cell cycle arrest .
Antimicrobial Effects
Another area of investigation has been the antimicrobial activity of N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine. Preliminary data suggest that this compound exhibits inhibitory effects against several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antileishmanial Properties
The compound has also been evaluated for its potential as an antileishmanial agent. Structure-activity relationship studies have indicated that modifications in the side chains can enhance activity against Leishmania species . Compounds with similar structures have shown sub-micromolar activity against intra-macrophage L. mexicana amastigotes.
The biological activity of N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine can be attributed to several mechanisms:
- Cell Cycle Arrest : In cancer cells, it induces G1 phase arrest leading to reduced proliferation.
- Apoptosis Induction : The compound triggers apoptotic pathways through caspase activation.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for bacterial survival or cancer cell metabolism.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
